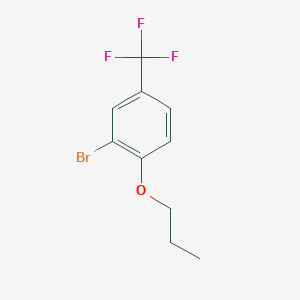
2-Bromo-1-propoxy-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-propoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H10BrF3O. It has a molecular weight of 283.09 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-propoxy-4-(trifluoromethyl)benzene is 1S/C10H10BrF3O/c1-2-5-15-9-6-7 (10 (12,13)14)3-4-8 (9)11/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The compound serves as an intermediate in the synthesis of diverse organic molecules. For example, it has been involved in the synthesis of naphthalenes and naphthols through aryne routes, showcasing its role in constructing complex aromatic systems with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).
- In another study, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction was reported, demonstrating the compound's utility in forming ketones which are valuable in various chemical syntheses (Qiao Lin-lin, 2009).
Material Science and Fluorine Chemistry
- The compound has been implicated in the study of steric pressure in chemical reactions, highlighting the trifluoromethyl group's role as both an emitter and transmitter of steric pressure, which has implications in designing molecules with specific reactivity profiles (Schlosser et al., 2006).
- Unique sodium dithionite initiated coupling reactions have been explored with this compound, leading to the synthesis of novel organofluorine compounds. Such reactions are crucial for developing materials with specific properties, such as increased resistance to degradation or novel electronic characteristics (Dmowski et al., 2009).
Advanced Organic Synthesis Techniques
- Research has also focused on the synthesis of bromo-, boryl-, and stannyl-functionalized compounds via Diels-Alder or C-H activation reactions, where derivatives of 2-Bromo-1-propoxy-4-(trifluoromethyl)benzene could potentially serve as precursors or intermediates. These methodologies are fundamental in constructing molecules for pharmaceuticals, agrochemicals, and materials science (Reus et al., 2012).
properties
IUPAC Name |
2-bromo-1-propoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-2-5-15-9-4-3-7(6-8(9)11)10(12,13)14/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKIFVVMMMMKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-propoxy-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



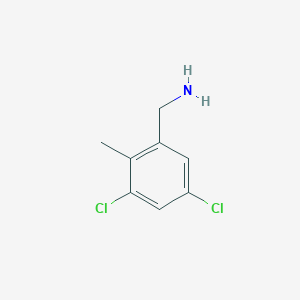
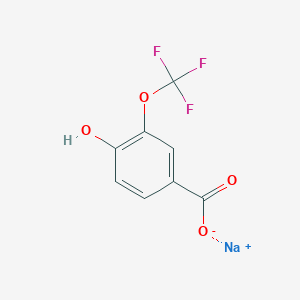
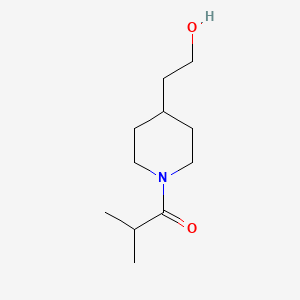
![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)

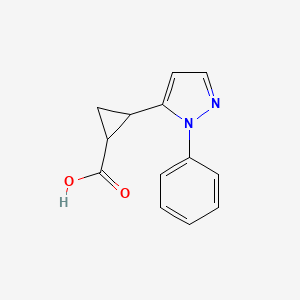

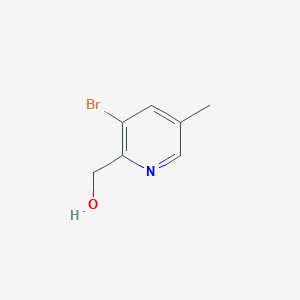
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
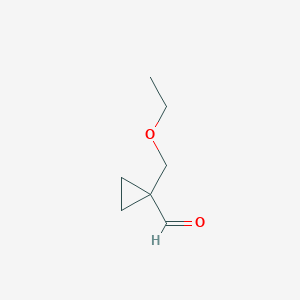
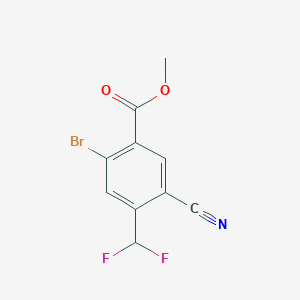
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)